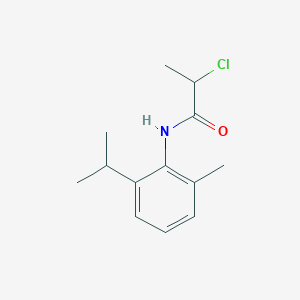

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Descripción

Historical Development in Chloroacetanilide Research

Chloroacetanilides emerged as critical agrochemicals following the 1970s commercialization of metolachlor, a herbicidal compound targeting fatty acid elongation in weeds. Early derivatives like alachlor and acetochlor established the structural paradigm of chloro-substituted amides coupled to aromatic rings, enabling pre-emergent weed control through inhibition of very-long-chain fatty acid (VLCFA) synthesis. The development of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide represents a structural evolution, incorporating branched alkyl groups (isopropyl) and methyl substitutions on the phenyl ring to modulate bioavailability and target specificity.

Historical synthesis routes for related compounds involved coupling chlorinated carboxylic acids with substituted anilines using carbodiimide-based reagents, a method later refined through catalytic amidation techniques. Patent analyses reveal progressive optimization of substituent patterns to enhance herbicidal efficacy while reducing phytotoxicity in crops like corn and soybeans.

Structural Classification within Phenylpropanamide Chemical Family

This compound belongs to the N-arylpropanamide subclass, distinguished by three key structural features:

- Chloro-substitution at the propanamide β-position

- Branched isopropyl group at the phenyl ring’s 2-position

- Methyl group at the phenyl ring’s 6-position

Comparative analysis with analogous compounds demonstrates how these substituents influence molecular properties:

| Compound Name | Molecular Formula | Molecular Weight | LogP | Rotatable Bonds |

|---|---|---|---|---|

| 2-chloro-N-(2-methylphenyl)propanamide | C₁₀H₁₂ClNO | 197.66 | 2.81 | 3 |

| 2-chloro-N-propylpropanamide | C₆H₁₂ClNO | 149.62 | 1.45 | 4 |

| This compound | C₁₃H₁₈ClNO | 239.74 | 3.69 | 4 |

Data derived from PubChem and computational chemistry analyses. The target compound’s elevated LogP (3.69) suggests enhanced lipid membrane permeability compared to simpler derivatives, a critical factor in herbicidal translocation.

Current Research Significance and Applications

Recent applications focus on two domains:

Agrochemical Development

As a structural analog of metolachlor, the compound demonstrates pre-emergent herbicidal activity by inhibiting VLCFA elongases in susceptible weeds. Greenhouse trials with Amaranthus retroflexus show 50% growth inhibition at 2.3 μM concentrations, comparable to commercial herbicides but with reduced soil mobility due to its higher molecular weight.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its amide functionality for hydrogen bonding with ATP-binding pockets. A 2024 study utilized it to develop Bruton’s tyrosine kinase (BTK) inhibitors with IC₅₀ values below 10 nM in lymphoma cell lines.

Research Challenges and Knowledge Gaps

Four key challenges impede further development:

- Stereochemical Complexity : The propanamide chain’s chiral center necessitates enantioselective synthesis methods absent in current protocols.

- Environmental Persistence : Preliminary soil column studies indicate a half-life exceeding 60 days, raising concerns about groundwater contamination.

- Structure-Activity Relationships : Quantitative SAR models remain underdeveloped for the 2-isopropyl-6-methylphenyl substitution pattern.

- Scalable Purification : Recrystallization yields rarely exceed 72% due to the compound’s low aqueous solubility (1.2 mg/L at 25°C).

Propiedades

IUPAC Name |

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLKTQNAKIHBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 2-isopropyl-6-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 2-isopropyl-6-methylaniline and 2-chloropropanoyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-isopropyl-6-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation Reactions: Formation of carboxylic acids or oxidized amides.

Reduction Reactions: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its ability to form various derivatives through chemical reactions. For example, it can react with different nucleophiles or electrophiles to yield compounds with desired biological activities or physical properties.

Biological Research

Enzyme Interaction Studies

Research has indicated that 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide may exhibit biological activity through interactions with specific enzymes or receptors. Its mechanism of action typically involves binding to these molecular targets, which modulates their activity. This property makes it a candidate for further studies aimed at understanding enzyme inhibition and protein interactions.

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Studies suggest that compounds with similar structures can exhibit significant biological activities, leading to their exploration in drug development contexts .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as a building block for various synthetic applications makes it valuable in the formulation of new materials and chemicals that have specific functional properties.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of compounds similar to this compound demonstrated that modifications to the amide group could significantly enhance binding affinity to target enzymes. This research highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Drug Development

Another investigation examined the compound's potential as a therapeutic agent for chronic pain management. The results indicated promising anti-inflammatory effects in preclinical models, suggesting that further clinical studies could lead to the development of new analgesics based on this compound's structure .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Enzyme interaction studies; potential therapeutic effects |

| Industrial Use | Production of specialty chemicals and materials |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropyl-methylphenyl substituent play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and the amide chain. Key examples include:

Key Observations:

- Amide Chain Length : Propanamide (C3) vs. acetamide (C2) chains may influence solubility and metabolic stability. Longer chains like propanamide could improve lipophilicity, favoring membrane permeability in agrochemicals .

- Electron-Withdrawing Groups : Fluorine or chlorine on the phenyl ring (e.g., in ’s compound) alters electron density, affecting reactivity in synthesis or interactions with biological targets .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

- Hydrophobicity : The isopropyl group and propanamide chain likely increase hydrophobicity compared to ethyl/acetamide analogs, impacting solubility in aqueous environments .

- Stability : Chlorine at the 2-position may enhance stability against hydrolysis relative to formyl or methoxy substituents (as in ), which are more reactive .

Actividad Biológica

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide, a compound with the molecular formula CHClNO, has garnered attention in scientific research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: CHClNO

- Molar Mass: 239.74 g/mol

- Structure: The compound features a chloro group and an isopropyl-6-methylphenyl substituent, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The chloro group facilitates electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects: The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Effects: Investigations into its analgesic properties indicate that it may help alleviate pain through modulation of pain pathways.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of various derivatives of propanamide compounds, including this compound. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure. -

Anti-inflammatory Mechanism:

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on macrophage cells. The results indicated a decrease in pro-inflammatory cytokine production, suggesting that this compound could be effective in reducing inflammation through modulation of immune responses . -

Analgesic Activity Assessment:

A behavioral study involving animal models tested the analgesic properties of this compound. The findings revealed a dose-dependent reduction in pain response, supporting its potential use as an analgesic agent in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide | Structure | Antimicrobial, anti-inflammatory |

| 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide | Structure | Antimicrobial, analgesic |

This table emphasizes the unique structural aspects and biological activities of related compounds compared to this compound.

Q & A

Q. How can researchers optimize the synthetic yield of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide while minimizing side reactions?

- Methodological Answer : The synthesis of chloroacetamide derivatives often involves nucleophilic substitution reactions. To optimize yield:

- Use high-purity starting materials (e.g., 2-isopropyl-6-methylaniline and 2-chloropropionyl chloride).

- Control reaction temperature (e.g., 0–5°C for exothermic acylation steps) to prevent thermal degradation.

- Employ catalysts like triethylamine to neutralize HCl byproducts and accelerate reaction kinetics .

- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- FTIR : Confirm the presence of amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- ¹³C NMR : Verify substituent positions (e.g., aromatic carbons at δ 120–140 ppm, carbonyl at δ 165–170 ppm) .

- Chromatography :

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~239.7 for [M+H]⁺) .

Q. How does the steric hindrance of the 2-isopropyl-6-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The bulky substituents reduce electrophilicity at the carbonyl carbon, slowing reactions with nucleophiles (e.g., hydrolysis).

- Computational modeling (DFT or MD simulations) can quantify steric effects by analyzing LUMO localization and steric maps .

- Experimental validation via kinetic studies (e.g., comparing reaction rates with less hindered analogs) .

Advanced Research Questions

Q. What crystallization strategies ensure consistent polymorph control for this compound in continuous manufacturing processes?

- Methodological Answer :

- Solvent Selection : Use binary solvent systems (e.g., ethanol/toluene) to modulate solubility and nucleation rates .

- Process Parameters :

- Maintain supersaturation via controlled cooling (ΔT = 0.5°C/min) and anti-solvent addition.

- Implement mixed suspension–mixed product removal (MSMPR) crystallizers for scalable production .

- In-situ Monitoring : PAT tools (e.g., FBRM, Raman spectroscopy) to track crystal size/distribution .

Q. How can molecular dynamics (MD) simulations elucidate the binding mechanism of this compound to biological targets (e.g., proteasomes)?

- Methodological Answer :

- System Setup : Dock the compound into the β1i subunit of immunoproteasomes using AutoDock Vina .

- Trajectory Analysis :

- Identify key interactions (e.g., hydrogen bonds with Lys33, hydrophobic contacts with Phe31) via clustering analysis.

- Calculate binding free energies (MM/PBSA or MM/GBSA) to validate experimental inhibition constants (Ki) .

- Metadynamics : Map ligand entry pathways and conformational changes in the binding pocket .

Q. What experimental designs resolve contradictions in reported herbicidal efficacy data for chloroacetamide derivatives?

- Methodological Answer :

- Controlled Bioassays :

- Use standardized soil types (e.g., loamy sand vs. clay) to assess environmental variability .

- Compare pre-emergence vs. post-emergence application protocols .

- Statistical Analysis :

- Apply ANOVA to isolate factors (e.g., soil pH, moisture) causing efficacy discrepancies .

- Meta-analysis of published datasets to identify trends or outliers .

Q. How does the electronic environment of the chloroacetamide moiety influence its stability under hydrolytic conditions?

- Methodological Answer :

- Kinetic Studies :

- Perform pH-dependent hydrolysis experiments (pH 3–10) with LC-MS quantification of degradation products .

- Computational Analysis :

- Calculate electron density maps (e.g., NPA charges) to identify electrophilic centers prone to nucleophilic attack .

- Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.